Tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate
Description
Tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a phenyl ring substituted with a methyl carbamate moiety, and an isopropylamino side chain. This compound is structurally significant in medicinal chemistry as an intermediate in synthesizing bioactive molecules, particularly those targeting enzymes like beta-secretase (BACE1) or antimicrobial agents . The Boc group is widely employed to protect amines during multi-step syntheses, enabling selective deprotection under mild acidic conditions.
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[4-(propan-2-ylamino)phenyl]carbamate |
InChI |
InChI=1S/C15H24N2O2/c1-11(2)16-12-7-9-13(10-8-12)17(6)14(18)19-15(3,4)5/h7-11,16H,1-6H3 |
InChI Key |
QKKCWEPWNOYKKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(isopropylamino)phenyl(methyl)carbamate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Design and Development
The carbamate functional group is a critical component in the design of pharmaceuticals. Tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate exhibits potential as a lead compound in drug development due to its structural properties that facilitate interactions with biological targets. Studies have shown that carbamates can act as prodrugs, enhancing the bioavailability of active pharmaceutical ingredients through metabolic conversion .
2. Neuroprotective Effects
Recent research indicates that derivatives of this compound exhibit neuroprotective properties. For instance, a related compound demonstrated moderate protective effects on astrocytes against amyloid-beta-induced toxicity, which is significant for Alzheimer's disease research . The mechanism involves inhibition of β-secretase and acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative disorders.
Agricultural Applications
1. Insecticides and Parasiticides
this compound has been identified as an effective insecticide. It shows outstanding activity against various pests, including aquatic organisms such as Daphnia and Cyclops . The compound's efficacy in controlling pests at low concentrations highlights its potential for use in sustainable agriculture practices.
2. Environmental Impact Studies
Research into the environmental effects of carbamate compounds, including this compound, has focused on their toxicity to non-target aquatic species. Studies have established acute toxicity levels, providing essential data for risk assessments related to pesticide use in agricultural settings .
Case Study: Neuroprotective Effects
A study investigated the effects of a derivative of this compound on astrocyte cells exposed to amyloid-beta peptide (Aβ1-42). The results indicated a reduction in inflammatory markers (TNF-α) and oxidative stress, suggesting that this compound could mitigate neuroinflammation associated with Alzheimer's disease. However, the in vivo efficacy was limited by bioavailability issues in animal models .
Mechanism of Action
The mechanism of action of tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Key Observations :
- Core Structure: The target compound’s phenyl carbamate core differs from oxazolidinone (Compound 1a) and dihydrothiazine (Compound 6c) scaffolds, which are associated with distinct biological activities (e.g., antimicrobial or BACE1 inhibition) .
- Substituent Effects: The isopropylamino group in the target compound may enhance metabolic stability compared to triazolylmethyl groups in Compound 1a, which degrade in simulated gastric fluid . Chlorophenethyl substituents () confer non-hazardous safety profiles but lack the fluorinated aromatic systems seen in BACE1 inhibitors .
Stability and Degradation
- Compound 1a and 1b (tert-butyl oxazolidinones) exhibit instability in simulated gastric fluid due to hydrolytic cleavage of the triazolylmethyl group . In contrast, tert-butyl (4-chlorophenethyl)carbamate remains stable under standard storage conditions, suggesting that electron-withdrawing substituents (e.g., chlorine) or simpler side chains improve stability . The target compound’s stability remains unstudied, but its lack of labile heterocycles (e.g., triazoles) may favor robustness.
Research Findings and Implications
- Stability-Substituent Relationships: Electron-rich or bulky groups (e.g., isopropylamino) may reduce susceptibility to acidic degradation compared to heterocyclic substituents (e.g., triazoles) .
- Synthetic Optimization : Boc-protected intermediates (e.g., ) enable modular synthesis, though yields depend on steric and electronic effects of aromatic substituents .
- Biological Relevance : Thiazin-2-amine derivatives () demonstrate potent BACE1 inhibition, suggesting that the target compound’s phenyl carbamate core could be modified for similar applications if paired with appropriate pharmacophores .
Biological Activity
Tert-butyl 4-(isopropylamino)phenyl(methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Tert-butyl group : Provides steric hindrance and stability.
- Isopropylamino moiety : May contribute to biological activity through receptor interactions.
- Phenyl ring : Increases lipophilicity, aiding in membrane permeability.
- Methyl carbamate group : Enhances binding affinity to biological targets.
The mechanism of action of this compound is hypothesized to involve interaction with specific receptors or enzymes in the body. Similar compounds have been shown to act as inhibitors of β-secretase (BACE1), which is crucial in the pathology of Alzheimer's disease (AD). By inhibiting BACE1, the compound may prevent the formation of amyloid-beta peptides, which aggregate to form plaques associated with AD .
In Vitro Studies
In vitro studies have demonstrated that derivatives of carbamate compounds can exhibit significant biological activities. For instance:
- Inhibition of β-secretase : Compounds similar to this compound have shown IC50 values in the nanomolar range, indicating potent inhibition .
- Acetylcholinesterase inhibition : This activity is essential for enhancing cholinergic signaling, which is often impaired in neurodegenerative diseases.
In Vivo Studies
Research on related compounds has provided insights into their efficacy in vivo:
- Neuroprotective effects : Some studies report that carbamate derivatives can protect neuronal cells from apoptosis induced by amyloid-beta, reducing oxidative stress markers such as TNF-α and free radicals .
- Behavioral studies in animal models : These studies often assess cognitive function improvements following treatment with carbamate derivatives, providing a functional assessment of their therapeutic potential.
Case Studies and Clinical Relevance
Several case studies highlight the potential clinical applications of carbamate compounds:
- Alzheimer's Disease Models :
- Cancer Research :
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H20N2O2 |
| Mechanism of Action | β-secretase inhibition |
| IC50 (β-secretase) | ~15.4 nM (for similar compounds) |
| Acetylcholinesterase Inhibition | K_i = 0.17 μM (for related compounds) |
| Neuroprotective Effects | Reduction in oxidative stress markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
